![molecular formula C15H11BrFN5O B2689468 N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-15-9](/img/structure/B2689468.png)
N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Overview
Description
This compound is a type of organic molecule that contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The molecule also contains a carboxamide group, a bromine atom, a fluorine atom, and a phenyl ring, which is a ring of six carbon atoms .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the appropriate aromatic amines with bromine or other halogenating agents to introduce the bromine or fluorine atoms. The tetrazole ring can be formed by reaction with cyanogen azide .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions of such compounds can be studied using various techniques, including NMR spectroscopy, mass spectrometry, and chromatographic methods .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Scientific Research Applications
Synthesis of Radiotracers for PET Imaging
Research demonstrates the synthesis of radiolabeled compounds through nucleophilic substitution reactions, showcasing the potential of similar compounds in the development of positron emission tomography (PET) radiotracers for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Analytical Chemistry Applications
Compounds with similar structural motifs have been synthesized for use as highly sensitive fluorescence derivatization reagents for carboxylic acids, indicating their utility in enhancing analytical methods like high-performance liquid chromatography (HPLC) for detecting carboxylic acids with high sensitivity and specificity (Narita & Kitagawa, 1989).
Antiallergic Activity Studies
The synthesis and evaluation of tetrazole-based compounds for antiallergic activity demonstrate their potential in medicinal chemistry for developing new antiallergic drugs. These studies explore the structure-activity relationships to identify potent derivatives for further evaluation (Ford et al., 1986).
Structural and DFT Studies
Detailed structural analysis and density functional theory (DFT) studies on compounds featuring azabicyclo and amide groups have been conducted to understand their physicochemical properties better. These studies contribute to the fundamental understanding of molecular structures, which is crucial for designing compounds with desired properties (Qin et al., 2019).
Development of Novel Sensing Materials
Research into the development of novel carboxamide-based fluorescence sensors for metal ions like Hg2+, Zn2+, and Cd2+ showcases the utility of similar compounds in creating sensitive and selective sensors for environmental monitoring and analytical applications (Kiani et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN5O/c1-9-2-5-11(6-3-9)22-20-14(19-21-22)15(23)18-13-7-4-10(16)8-12(13)17/h2-8H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSVSAWLWBCASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide |
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